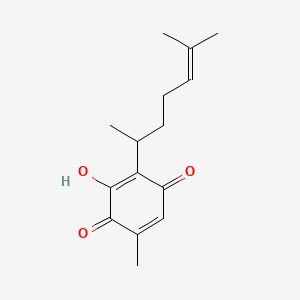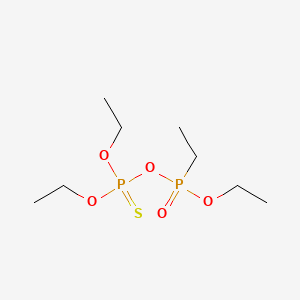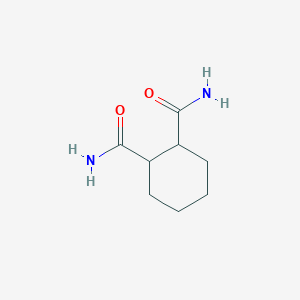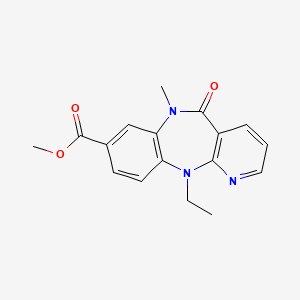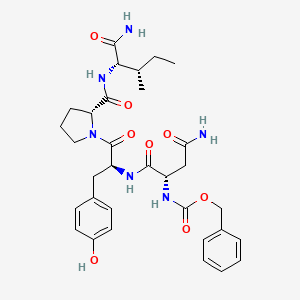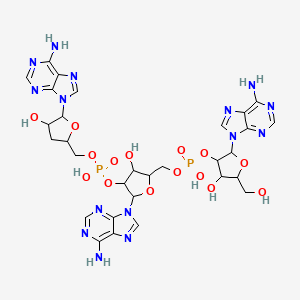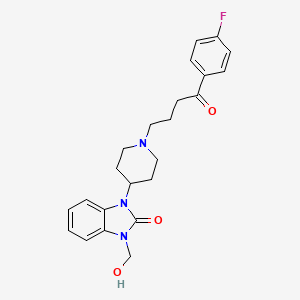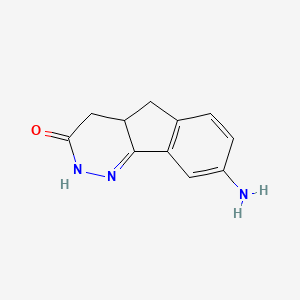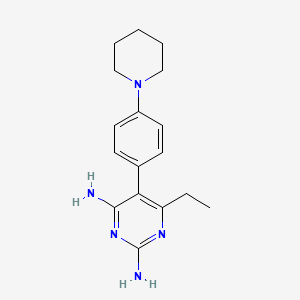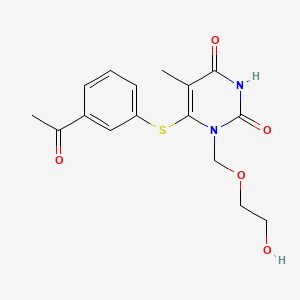
1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-AcHEPT is a chemical compound that has garnered significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-AcHEPT typically involves a series of chemical reactions that require precise conditions to achieve high yields and purity. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of 3’-AcHEPT is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
Applications De Recherche Scientifique
3’-AcHEPT has a wide range of applications in scientific research, making it a valuable tool in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Researchers utilize 3’-AcHEPT to study cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: 3’-AcHEPT is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with 3’-AcHEPT, including:
- 3’-AcHEPT analogs
- 3’-AcHEPT derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness of 3’-AcHEPT
What sets 3’-AcHEPT apart from similar compounds is its unique combination of functional groups and structural features. These characteristics confer specific reactivity and biological activity, making 3’-AcHEPT a versatile and valuable compound for various applications.
Propriétés
Numéro CAS |
137897-75-7 |
|---|---|
Formule moléculaire |
C16H18N2O5S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22) |
Clé InChI |
KMERLRPVDCNMIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


